molecular formula C18H24N2O3 B13876247 Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate

Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate

Cat. No.: B13876247
M. Wt: 316.4 g/mol
InChI Key: SMDFONAMHVUODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate is an organic compound that features a piperidine ring and an indole ring, along with a tert-butyl ester group and a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate can be achieved through a multi-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated or alkylated derivatives.

Scientific Research Applications

Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-hydroxy-1H-indol-3-YL)piperidine-1-carboxylate is unique due to the presence of both the hydroxyl group on the indole ring and the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 4-(5-hydroxy-1H-indol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-8-6-12(7-9-20)15-11-19-16-5-4-13(21)10-14(15)16/h4-5,10-12,19,21H,6-9H2,1-3H3

InChI Key

SMDFONAMHVUODR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.